molecular formula C8H16 B1346967 1,3-Dimethylcyclohexane CAS No. 591-21-9

1,3-Dimethylcyclohexane

Cat. No. B1346967
CAS RN: 591-21-9
M. Wt: 112.21 g/mol
InChI Key: SGVUHPSBDNVHKL-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclohexane is a chemical compound that undergoes ring opening reaction via dicarbene mechanism in the presence of iridium catalyst supported on SiO2 .


Synthesis Analysis

The synthesis of 1,3-Dimethylcyclohexane involves conformational analysis to determine the most stable conformation of a given disubstituted cyclohexane . The diequatorial conformations of cis-1,3-dimethylcyclohexane exhibit no steric hindrance, making them lower in energy compared to the diequatorial conformation of trans-1,2-dimethylcyclohexane .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethylcyclohexane can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,3-Dimethylcyclohexane undergoes ring opening reaction via dicarbene mechanism in the presence of iridium catalyst supported on SiO2 . The axial methyl group in cis-1,2-dimethylcyclohexane creates 7.6 kJ/mol of steric strain due to 1,3-diaxial interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dimethylcyclohexane can be found in the NIST Chemistry WebBook .

Scientific Research Applications

Ring Opening Reaction Study

1,3-Dimethylcyclohexane has been used in studies to investigate ring opening reactions over Iridium catalysts modified by the addition of K and Ni .

Conformational Analysis

The compound is used in conformational analysis studies due to its interesting properties when it comes to cis and trans isomers. This includes studies on low-energy diequatorial and high-energy diaxial conformations for cis-1,3-dimethylcyclohexane, as well as equivalent conformations for trans-1,3-dimethylcyclohexane where one substituent is equatorial and the other axial .

Enthalpy of Vaporization

Research has been conducted on the enthalpies of vaporization of organic compounds including 1,3-Dimethylcyclohexane. This data is critical for understanding the thermodynamic properties of such compounds .

Mechanism of Action

Target of Action

1,3-Dimethylcyclohexane primarily targets the cyclohexane ring structure in organic compounds . The compound’s primary targets are the hydrogen atoms or other substituents located on carbon atoms 3 and 5 of a cyclohexane ring .

Mode of Action

The mode of action of 1,3-Dimethylcyclohexane is based on steric interactions, known as 1,3-diaxial interactions . These interactions occur between an axial substituent located on carbon atom 1 of a cyclohexane ring and the hydrogen atoms (or other substituents) located on carbon atoms 3 and 5 .

Biochemical Pathways

The compound affects the conformational stability of cyclohexane derivatives . The conformation where the methyl group is in the equatorial position is more stable than the axial conformation . This is due to the strain, called 1,3-diaxial interactions, created when the axial methyl group experiences steric crowding with the two axial hydrogens located on the same side of the cyclohexane ring .

Pharmacokinetics

The compound’s conformational preferences suggest that its bioavailability may be influenced by the spatial arrangement of its substituents .

Result of Action

The result of 1,3-Dimethylcyclohexane’s action is the preferential adoption of conformations in which the larger substituents are in the equatorial orientation . This reduces steric strain and increases the stability of the molecule .

Action Environment

The action of 1,3-Dimethylcyclohexane can be influenced by environmental factors such as temperature . For instance, at 25°C, about 95% of methylcyclohexane molecules have the methyl group in the equatorial position . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Safety and Hazards

1,3-Dimethylcyclohexane is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is recommended to keep away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

A computational study of inversion-topomerization pathways in 1,3-dimethylcyclohexane and 1,4-dimethylcyclohexane was conducted, which could provide insights into the future directions of research in this area .

properties

IUPAC Name

1,3-dimethylcyclohexane
Source PubChem
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InChI

InChI=1S/C8H16/c1-7-4-3-5-8(2)6-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVUHPSBDNVHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16
Source PubChem
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DSSTOX Substance ID

DTXSID10858731
Record name 1,3-Dimethylcyclohexane
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Molecular Weight

112.21 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Acros Organics MSDS]
Record name 1,3-Dimethylcyclohexane
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Vapor Pressure

21.4 [mmHg]
Record name 1,3-Dimethylcyclohexane
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Product Name

1,3-Dimethylcyclohexane

CAS RN

591-21-9
Record name 1,3-Dimethylcyclohexane
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Record name 1,3-Dimethylcyclohexane
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Record name 1,3-Dimethylcyclohexane
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Record name 1,3-dimethylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,3-dimethylcyclohexane?

A1: 1,3-Dimethylcyclohexane has a molecular formula of C8H16 and a molecular weight of 112.21 g/mol.

Q2: What spectroscopic techniques are used to characterize 1,3-dimethylcyclohexane?

A2: Researchers utilize various techniques to characterize 1,3-dimethylcyclohexane including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [] NMR helps elucidate the structure and conformation, IR reveals functional group vibrations, and GC-MS assists in identification and quantification. [, , ]

Q3: What are the key structural features of 1,3-dimethylcyclohexane?

A3: 1,3-Dimethylcyclohexane is a cycloalkane with two methyl groups attached to the cyclohexane ring at the 1 and 3 positions. It exists as cis and trans isomers, with the cis isomer having both methyl groups on the same side of the ring and the trans isomer having them on opposite sides. []

Q4: How does the position of the methyl groups in dimethylcyclohexane influence its biodegradation?

A4: Research indicates that the position of methyl groups significantly impacts the biodegradation of dimethylcyclohexanes. Gem-dimethyl substitutions on the cyclohexane ring, like in 1,1-dimethylcyclohexane, hinder bacterial attack, making them more resistant to biodegradation compared to isomers with adjacent methyl groups. For instance, cis-1,3-dimethylcyclohexane degrades faster than 1,1-dimethylcyclohexane due to this steric hindrance factor. []

Q5: What is known about the thermal stability of 1,3-dimethylcyclohexane?

A5: Studies indicate that 1,3-dimethylcyclohexane exhibits good thermal stability, a desirable characteristic for advanced jet fuel applications. The cis isomer of 1,3-dimethylcyclohexane demonstrates higher thermal stability compared to its trans isomer. []

Q6: How does 1,3-dimethylcyclohexane behave in reactions catalyzed by sulfated zirconia?

A7: In the presence of sulfated zirconia, 1,3-dimethylcyclohexane primarily converts to ethylcyclohexane. This isomerization proceeds through a protonated cyclobutane intermediate, specifically protonated [4.2.0]bicyclooctane. []

Q7: Have computational methods been employed in research on 1,3-dimethylcyclohexane?

A8: Yes, computational chemistry has been applied to understand the conformational behavior of 1,3-dimethylcyclohexane. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were used to optimize geometries, explore potential energy surfaces, and determine the relative stabilities of different conformations. [] Further refinements using MP2, G4, and CCSD(T) methods provided a comprehensive picture of the conformational landscape and energy barriers for inversion and topomerization processes. []

Q8: Is 1,3-dimethylcyclohexane compatible with fluorinated solvents?

A9: Yes, 1,3-dimethylcyclohexane shows compatibility with various fluorinated solvents like perfluoro-1,3-dimethylcyclohexane and perfluoro-2-butyltetrahydrofuran. [] This compatibility is significant for applications like phase transfer catalysis where these solvents are commonly employed. [, ]

Q9: Has the interaction of 1,3-dimethylcyclohexane with biological systems been studied?

A9: The provided research primarily focuses on the chemical and physical properties of 1,3-dimethylcyclohexane. Specific studies regarding its interaction with biological systems are not detailed in the provided papers.

Q10: What analytical techniques are commonly used to detect and quantify 1,3-dimethylcyclohexane?

A11: Gas chromatography, often coupled with mass spectrometry (GC-MS), plays a crucial role in identifying and quantifying 1,3-dimethylcyclohexane in complex mixtures. [, ] This technique is particularly valuable in analyzing petroleum samples to understand biodegradation processes. []

Q11: What is known about the environmental impact and degradation of 1,3-dimethylcyclohexane?

A11: The provided research does not delve into the specific environmental impact or degradation pathways of 1,3-dimethylcyclohexane. Further studies are necessary to understand its fate and effects in the environment.

Q12: What are some of the potential applications of 1,3-dimethylcyclohexane based on its properties?

A13: The research highlights the potential of 1,3-dimethylcyclohexane as a component in advanced jet fuels due to its thermal stability and desirable physical properties. [] Its compatibility with fluorinated solvents also makes it relevant in fields like phase transfer catalysis. [, ]

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